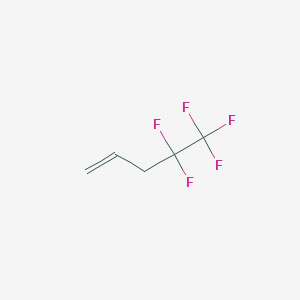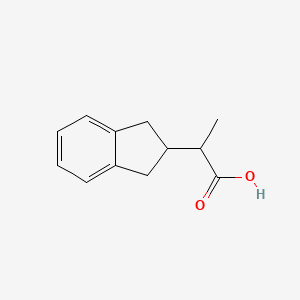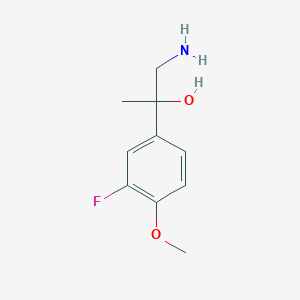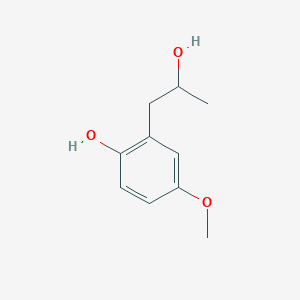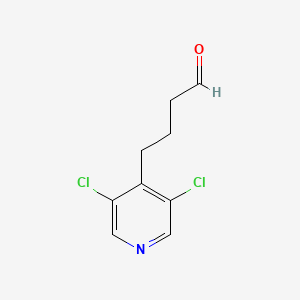
3,5-Dichloro-4-pyridinebutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-pyridinebutanal is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an aldehyde group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-pyridinebutanal typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the reaction of 3,5-dichloropyridine with a formylating agent under controlled conditions to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance yield and purity. The process involves catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction . This method is preferred due to its efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-4-pyridinebutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Dichloro-4-pyridinecarboxylic acid.
Reduction: 3,5-Dichloro-4-pyridinebutanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
3,5-Dichloro-4-pyridinebutanal is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and other fine chemicals
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-pyridinebutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
- 3,5-Dichloro-4-pyridinecarboxaldehyde
- 3,5-Dichloro-4-pyridinecarbonitrile
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: 3,5-Dichloro-4-pyridinebutanal is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various synthetic and research purposes .
Propriétés
Formule moléculaire |
C9H9Cl2NO |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
4-(3,5-dichloropyridin-4-yl)butanal |
InChI |
InChI=1S/C9H9Cl2NO/c10-8-5-12-6-9(11)7(8)3-1-2-4-13/h4-6H,1-3H2 |
Clé InChI |
FKAOYHVGPYJDKI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)CCCC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


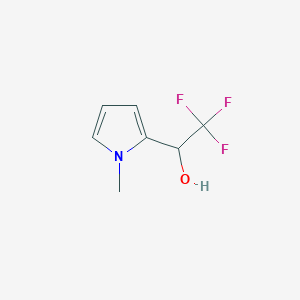



![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
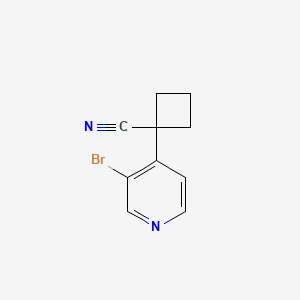
![tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)


![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)
